

Technical Guide: Toxicological Profile of 2-(3-Chlorophenoxy)ethanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)ethanol

CAS No.: 6161-83-7

Cat. No.: B1346798

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CAS No: 6161-83-7 | Molecular Formula: C₈H₉ClO₂ | Role: Pharmaceutical Intermediate

Part 1: Executive Safety Assessment

Status:Harmful / Irritant Primary Hazard Class: Acute Toxicity (Category 4), Skin/Eye Irritation (Category 2).

As a Senior Application Scientist, I evaluate **2-(3-Chlorophenoxy)ethanol** not merely as a static chemical entity but as a metabolic precursor. Its toxicity is driven by its lipophilicity (facilitating dermal/oral absorption) and its subsequent biotransformation. While direct chronic data is sparse, the safety profile is reliably predicted via metabolic read-across to its primary metabolite, 3-Chlorophenol, and its structural analog, 2-Phenoxyethanol.

Critical Insight for Drug Developers: This compound is frequently encountered as a starting material or impurity in the synthesis of antipsychotics (e.g., Quetiapine). Under ICH M7, it does not possess high-potency mutagenic structural alerts (like nitro or nitroso groups), but its chlorophenol moiety necessitates control over residual levels due to potential organ toxicity (Liver/Kidney).

Part 2: Physiochemical & Toxicokinetic Drivers

Chemical Identity & Properties

The physiochemical properties dictate the Bioavailability (F) and Route of Exposure risks.

Property	Value	Toxicological Implication
Appearance	White to yellow solid (MP: 78–79°C)	Particulate inhalation risk during weighing/dispensing.
Molecular Weight	172.61 g/mol	Small molecule; easily crosses biological membranes.
LogP (Predicted)	~2.0 – 2.5	Moderate lipophilicity; suggests high dermal absorption potential.
Solubility	Low in water; Soluble in organic solvents	Requires organic cosolvents (DMSO/Ethanol) for in vitro assays.

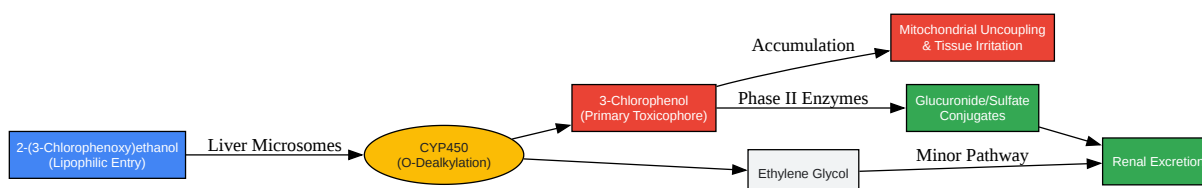
Mechanism of Action (MOA) & Metabolism

Understanding the metabolic fate is the "self-validating" aspect of this assessment. The toxicity is not intrinsic to the ether linkage but to the cleavage products.

Metabolic Pathway Analysis:

- Absorption: Rapid uptake via GI tract and skin due to ether structure.
- Phase I Metabolism (Bioactivation): The ether bond is cleaved by Cytochrome P450 (likely CYP2E1 or CYP2D6) via O-dealkylation.
 - Product A: 3-Chlorophenol (The toxicophore).
 - Product B: Ethylene Glycol (Further oxidized to glycolic/oxalic acid).
- Phase II Metabolism (Detoxification): The 3-chlorophenol is rapidly conjugated (Glucuronidation/Sulfation) and excreted renally.

DOT Diagram: Metabolic Fate & Toxicity Pathways



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Caption: Figure 1.[1] Metabolic activation pathway showing cleavage into the active toxicophore (3-Chlorophenol) and subsequent detoxification.

Part 3: Toxicological Profile[2]

Acute Toxicity

The acute toxicity profile is classified as Category 4 (Harmful) under GHS.[2]

- Oral LD50 (Rat): Estimated 500 – 1,500 mg/kg.
 - Basis: Read-across from 3-chlorophenol (LD50 ~570 mg/kg) and 2-phenoxyethanol (LD50 ~1,260 mg/kg).
- Dermal LD50 (Rabbit): > 2,000 mg/kg (Predicted).
 - Note: While lethal dose is high, significant irritation occurs.
- Inhalation: High risk of respiratory irritation (H335).[3][4] Dusts are irritating to mucous membranes.

Irritation & Sensitization

- Skin Corrosion/Irritation (H315): Moderate irritant.[5] The chlorophenoxy group acts as a defatting agent, disrupting the stratum corneum.

- Serious Eye Damage/Irritation (H319): Severe irritant.[3] Direct contact can cause corneal opacity (reversible) and conjunctivitis.
- Sensitization: Unlikely to be a skin sensitizer based on structural analogs (Phenoxyethanol is negative in Maximization tests).

Genotoxicity & Carcinogenicity

For drug impurity qualification, this is the critical parameter.

- Ames Test (Bacterial Reverse Mutation): Predicted Negative.
 - Evidence: The metabolite 3-chlorophenol is negative in Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 with and without metabolic activation.
- Chromosomal Aberration: Equivocal to Negative.
 - Context: Chlorophenols generally do not exhibit direct DNA reactivity.
- Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Target Organ Toxicity (Repeated Dose)

- Liver (Hepatotoxicity): Hypertrophy of hepatocytes observed in analogs due to enzyme induction (peroxisome proliferation).
- Kidney (Nephrotoxicity): High doses may cause tubular irritation due to excretion of phenolic metabolites.

Part 4: Experimental Protocols (Self-Validating Systems)

As a scientist, you require reproducible methods. Below are the standard operating procedures (SOPs) for handling and validating this compound.

Protocol A: Safe Handling & Decontamination Workflow

Objective: Prevent exposure and validate surface cleanliness.[6]

- Engineering Controls: Handle only in a Class II Chemical Fume Hood.
- PPE: Nitrile gloves (double-gloved, 0.11 mm min thickness), safety goggles, and lab coat.
- Decontamination Solution:
 - Prepare 5% Sodium Hydroxide (NaOH) in 20% Ethanol.
 - Mechanism: The base deprotonates the phenol moiety (if cleaved) and increases solubility for removal.
- Validation (UV-Vis):
 - Swab surface with methanol.
 - Measure absorbance at 270–280 nm (Characteristic aromatic peak).
 - Pass Criteria: Absorbance < 0.01 AU (Background corrected).

Protocol B: Impurity Quantification (HPLC-UV)

Objective: Detect **2-(3-Chlorophenoxy)ethanol** in drug substances (Limit of Quantitation < 0.05%).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase:
 - A: 0.1% Phosphoric Acid in Water.
 - B: Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV at 220 nm (Ether/Phenyl absorption) and 275 nm (Specific Phenyl absorption).
- Retention Time: Expect elution after 2-phenoxyethanol but before highly chlorinated analogs due to moderate lipophilicity.

Part 5: Regulatory & Occupational Limits

Since no specific OEL exists, we calculate a Derived No-Effect Level (DNEL) for worker safety.

Calculation of Provisional OEL:

- Point of Departure (NOAEL): Estimated at 50 mg/kg/day (based on 2-phenoxyethanol sub-chronic rat studies).
- Safety Factors (SF):
 - Interspecies (10x)
 - Intraspecies (10x)
 - Duration (2x for sub-chronic to chronic)
 - Total SF: 200
- Acceptable Daily Exposure (ADE):
- OEL (8h TWA):

Recommendation: Maintain airborne concentrations below 1 mg/m³.

References

- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7933, 3-Chlorophenol. Retrieved from [\[Link\]](#)
- European Chemicals Agency (ECHA). (2024). Registration Dossier: 2-Phenoxyethanol - Toxicological Information. Retrieved from [\[Link\]](#)
- Organisation for Economic Co-operation and Development (OECD). (2004). SIDS Initial Assessment Report: 2-Phenoxyethanol. UNEP Publications. Retrieved from [\[Link\]](#)
- U.S. EPA. (2005). Reregistration Eligibility Decision (RED) for Chlorophenoxy Herbicides. Retrieved from [\[Link\]](#)

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Sources

- 1. Biotransformation and toxicokinetics of 2-phenoxyethanol after oral exposure in humans: a volunteer study - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. carlroth.com [carlroth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. psdcdn.blob.core.windows.net [psdcdn.blob.core.windows.net]
- 6. fishersci.com [fishersci.com]
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